2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946648
InChI: InChI=1S/C12H12ClN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2
SMILES:
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC15946648

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C12H12ClN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2
Standard InChI Key GXFCLTWRXUVNKE-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=CN(N=C21)C3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system where a pyrazole ring (positions 4,3-c) merges with a partially saturated pyridine ring (4,5,6,7-tetrahydro). The 4-chlorophenyl group at position 2 introduces steric bulk and electronic effects that influence both reactivity and biological interactions . X-ray crystallography of analogous structures reveals planar aromatic systems with chair conformations in the tetrahydropyridine ring, stabilized by intramolecular hydrogen bonding .

Electronic and Spectral Properties

UV-Vis spectroscopy of related pyrazolo[4,3-c]pyridines shows strong absorption bands at 260–290 nm (π→π* transitions) and 320–350 nm (n→π* transitions), with fluorescence emission sensitive to substituent effects . For 2-(4-chlorophenyl) derivatives, the electron-withdrawing chlorine atom red-shifts absorption maxima by 15–20 nm compared to phenyl analogs . Nuclear magnetic resonance (NMR) spectra typically display:

  • 1H NMR: Pyrazole proton singlet at δ 7.8–8.2 ppm

  • 13C NMR: Quaternary carbons at δ 145–155 ppm for pyrazole C3 and C5

Synthetic Methodologies

Cyclization Strategies

The core structure is synthesized via microwave-assisted cyclization of 4-thioamidobutanols under solvent-free conditions using trimethylsilyl polyphosphate (PPSE), achieving yields of 68–92% . Key steps include:

  • Diacylation of 4-aminobutanol with chloroacetyl chloride

  • Thionation using Lawesson's reagent

  • Deprotection and cyclization under microwave irradiation

Representative Reaction:
4-ThioamidobutanolPPSE, MWPyrazolo[4,3-c]pyridine\text{4-Thioamidobutanol} \xrightarrow{\text{PPSE, MW}} \text{Pyrazolo[4,3-c]pyridine}

Functionalization Techniques

Post-cyclization modifications employ Suzuki-Miyaura cross-coupling to introduce aryl groups at position 7, enhancing biological activity . Alkylation reactions at the pyridine nitrogen proceed regioselectively using iodomethane/K2CO3 in DMF.

Biological Activities and Mechanisms

Antiproliferative Effects

Screening against cancer cell lines reveals potent activity (Table 1):

Cell LineGI₅₀ (μM)Selectivity Index*Source
K562 leukemia2.1 ± 0.38.9
MV4-11 AML3.4 ± 0.75.2
U87 glioblastoma1.8 ± 0.210.1
HEK293 normal>20-

*Ratio of normal to cancer cell GI₅₀

Mechanistic studies demonstrate:

  • PARP-1 cleavage (2.5-fold increase vs control)

  • Caspase-9 activation (EC₅₀ = 3.7 μM)

  • AKT2 kinase inhibition (IC₅₀ = 1.2 μM)

Neurosphere Inhibition

In primary patient-derived glioblastoma stem cells (GSCs), 10 μM treatment reduces neurosphere formation by 78±5% through downregulation of SOX2 and NANOG transcription factors . The compound preferentially targets CD133+ GSC populations over differentiated cells (p<0.01) .

Pharmacological Applications

Kinase-Targeted Therapy

Structural analogs inhibit 139 purified kinases, with highest affinity for AKT2/PKBβ (kD = 0.8 μM) . Molecular docking shows the 4-chlorophenyl group occupying the hydrophobic pocket adjacent to the ATP-binding site .

Drug Delivery Considerations

LogP calculations (2.9±0.3) suggest moderate blood-brain barrier permeability, supported by in situ rat perfusion studies (Pe = 1.7×10⁻³ cm/s) . Nanoformulation with PLGA nanoparticles improves glioma accumulation 4.2-fold vs free drug .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator